![molecular formula C15H13FO3S B2687267 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone CAS No. 1492822-28-2](/img/structure/B2687267.png)

1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

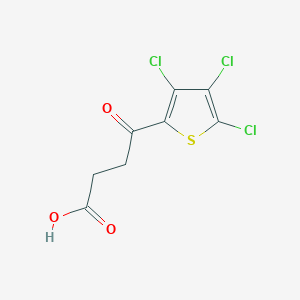

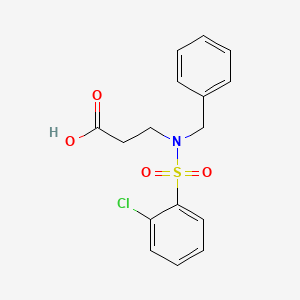

1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is a useful research compound. Its molecular formula is C15H13FO3S and its molecular weight is 292.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Fluoroalkylation

Nucleophilic fluoroalkylation using fluorinated sulfones, including compounds like 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, has been explored for the modification of alpha,beta-enones, arynes, and activated alkynes. This process highlights the role of the hard/soft nature of fluorinated carbanions in determining the regioselectivity of nucleophilic alkylation reactions. Such reactions are critical for the development of fluorinated organic compounds, which are of significant interest in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Ni, Zhang, & Hu, 2008).

Advanced Material Synthesis

The synthesis and characterization of novel polymers and materials have benefited from the use of sulfone-based compounds. For instance, copolymers containing pendant sulfonic acid groups have been developed for applications as proton exchange membranes in fuel cells. These materials are synthesized using components like this compound, demonstrating the compound's utility in creating high-performance materials for energy technologies (Kim, Robertson, Kim, & Guiver, 2009).

Fluorination Agents

The development of novel fluorinating agents is another significant area of application. For example, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to the chemistry of sulfones like this compound, demonstrates the ongoing interest in identifying materials with high thermal stability and resistance to hydrolysis. These agents are crucial for introducing fluorine into molecules, a step that can significantly alter the physical, chemical, and biological properties of compounds for varied applications, including pharmaceuticals (Umemoto, Singh, Xu, & Saito, 2010).

Structural Analysis and Crystal Engineering

The structural analysis of this compound has provided insights into molecular conformations and intermolecular interactions. Such studies are essential for crystal engineering, where understanding the molecular layout can guide the design of new materials with desired physical and chemical properties. The detailed analysis of molecular structures contributes to the broader field of materials science, aiding in the development of novel crystal forms for pharmaceuticals, agrochemicals, and advanced materials (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).

Electrophoretic and Biocompatible Materials

Research has also focused on the development of electrophoretic and biocompatible materials initiated by perfluoroalkanesulfoneimides, showcasing the utility of fluorinated sulfones in creating polymers for medical applications. These studies are indicative of the broad potential of sulfone-based compounds in contributing to innovations in biotechnology and materials science, emphasizing their importance in developing coatings and materials for biomedical devices (Hayashi & Takasu, 2015).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-2-(4-methylphenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQWQLFZZZOLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)

![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)